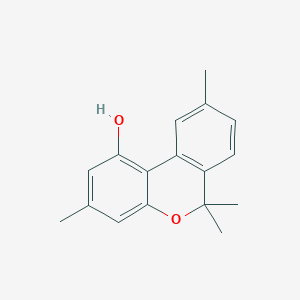
Cannabiorcol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cannabiorcol is a phytocannabinoid found in the Cannabis sativa plant. It is structurally similar to other cannabinoids but has unique properties that make it a subject of interest in scientific research. Unlike tetrahydrocannabinol (THC), this compound is non-psychoactive, meaning it does not produce the “high” associated with cannabis use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cannabiorcol can be synthesized through various chemical reactions. One common method involves the decarboxylation of cannabigerolic acid (CBGA), a precursor to many cannabinoids. This process typically requires heating the compound to a specific temperature to remove a carboxyl group, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often extracted from Cannabis sativa using solvents like ethanol or supercritical carbon dioxide. The extracted compound is then purified through chromatography techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Cannabiorcol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and halogenated compounds .
Aplicaciones Científicas De Investigación
Cannabiorcol has a wide range of applications in scientific research:
Mecanismo De Acción
Cannabiorcol exerts its effects by interacting with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. It acts as an agonist at these receptors, modulating neurotransmitter release and influencing various physiological processes such as pain sensation, inflammation, and immune response .
Comparación Con Compuestos Similares
Cannabinol (CBN): Another non-psychoactive cannabinoid with similar anti-inflammatory properties.
Cannabidiol (CBD): Known for its wide range of therapeutic effects, including anti-anxiety and anti-seizure properties.
Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, differing significantly in its psychoactive effects.
Uniqueness: Cannabiorcol is unique due to its specific interaction with cannabinoid receptors and its non-psychoactive nature. Unlike THC, it does not produce a “high,” making it a safer option for therapeutic use .
Propiedades
Número CAS |
19825-73-1 |
|---|---|
Fórmula molecular |
C₁₇H₁₈O₂ |
Peso molecular |
254.32 |
Sinónimos |
3,6,6,9-Tetramethyl-6H-dibenzo[b,d]pyran-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















